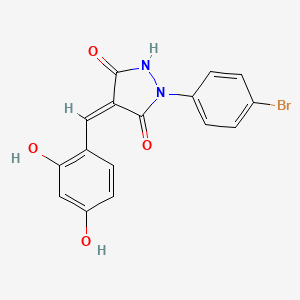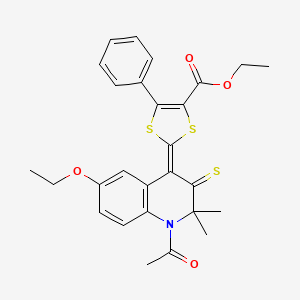![molecular formula C22H28N6O B4601788 6-(3-(dimethylamino)propyl)-2-(4-phenylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4601788.png)
6-(3-(dimethylamino)propyl)-2-(4-phenylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Vue d'ensemble
Description
6-(3-(dimethylamino)propyl)-2-(4-phenylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic compound belonging to the class of pyrido[4,3-d]pyrimidines This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring
Applications De Recherche Scientifique
6-(3-(dimethylamino)propyl)-2-(4-phenylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Méthodes De Préparation
The synthesis of 6-(3-(dimethylamino)propyl)-2-(4-phenylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. The synthetic routes can be grouped based on the formation of the pyrido[4,3-d]pyrimidine moiety. Common methods include:
Cyclization Reactions: Utilizing pyridine and pyrimidine precursors under specific conditions to form the bicyclic structure.
Substitution Reactions: Introducing the dimethylamino propyl and phenylpiperazinyl groups through nucleophilic substitution reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-(3-(dimethylamino)propyl)-2-(4-phenylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted under reflux or at room temperature.
Mécanisme D'action
The mechanism of action of 6-(3-(dimethylamino)propyl)-2-(4-phenylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
6-(3-(dimethylamino)propyl)-2-(4-phenylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one can be compared with other pyrido[4,3-d]pyrimidine derivatives:
Similar Compounds: Includes other derivatives with different substituents on the pyridine or pyrimidine rings.
Uniqueness: The presence of the dimethylamino propyl and phenylpiperazinyl groups distinguishes it from other compounds, potentially enhancing its biological activity and chemical properties.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Propriétés
IUPAC Name |
6-[3-(dimethylamino)propyl]-2-(4-phenylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O/c1-25(2)10-6-11-27-12-9-20-19(21(27)29)17-23-22(24-20)28-15-13-26(14-16-28)18-7-4-3-5-8-18/h3-5,7-9,12,17H,6,10-11,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEXADKMYLEWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=CC2=NC(=NC=C2C1=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-METHYL-1-BENZOFURAN-2-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4601723.png)
![N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B4601725.png)
![5-(2-FURYL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4601733.png)
![4'-amino-6'-(2,3-dihydro-1H-indol-1-yl)-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4601736.png)
![[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone](/img/structure/B4601743.png)



![Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate](/img/structure/B4601769.png)
![3-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE](/img/structure/B4601772.png)
![2-[(4-chlorophenyl)thio]-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4601781.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-cyclohexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4601786.png)
![5,5-dimethyl-N-(2-phenylethyl)-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B4601795.png)
